(E)-1-phenyl-3-piperidin-1-ylprop-2-en-1-one
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Overview
Description
(E)-1-phenyl-3-piperidin-1-ylprop-2-en-1-one is an organic compound that belongs to the class of enones. Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. This compound features a phenyl group attached to the first carbon of the enone system and a piperidine ring attached to the third carbon. The (E) designation indicates the trans configuration of the substituents around the double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-phenyl-3-piperidin-1-ylprop-2-en-1-one typically involves the condensation of benzaldehyde with piperidine and acetone under basic conditions. The reaction proceeds via the formation of an intermediate imine, which subsequently undergoes aldol condensation to yield the desired enone. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-1-phenyl-3-piperidin-1-ylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enone to the corresponding alcohol or alkane.
Substitution: The phenyl group and the piperidine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, substituted piperidines.
Scientific Research Applications
(E)-1-phenyl-3-piperidin-1-ylprop-2-en-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and receptor binding.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-1-phenyl-3-piperidin-1-ylprop-2-en-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The piperidine ring and the phenyl group play crucial roles in binding to the active sites of target proteins, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-3-piperidin-1-ylpropan-1-one: Lacks the double bond present in (E)-1-phenyl-3-piperidin-1-ylprop-2-en-1-one.
1-phenyl-2-piperidin-1-ylethanone: Has a shorter carbon chain between the phenyl group and the piperidine ring.
1-phenyl-3-piperidin-1-ylbut-2-en-1-one: Contains an additional carbon in the chain compared to this compound.
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the enone system and the trans configuration of the substituents contribute to its reactivity and interaction with molecular targets.
Properties
CAS No. |
3506-37-4 |
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Molecular Formula |
C14H17NO |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
(E)-1-phenyl-3-piperidin-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C14H17NO/c16-14(13-7-3-1-4-8-13)9-12-15-10-5-2-6-11-15/h1,3-4,7-9,12H,2,5-6,10-11H2/b12-9+ |
InChI Key |
JUKQCVUTWXGONX-FMIVXFBMSA-N |
Isomeric SMILES |
C1CCN(CC1)/C=C/C(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1CCN(CC1)C=CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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